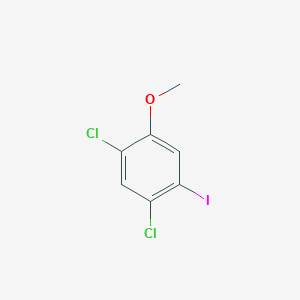
1,5-Dichloro-2-iodo-4-methoxy-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dichloro-2-iodo-4-methoxy-benzene is an organic compound with the molecular formula C7H5Cl2IO. It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms, one iodine atom, and one methoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-iodo-4-methoxy-benzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2,4-dichloro-1-methoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dichloro-2-iodo-4-methoxy-benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, or the compound can be reduced to remove halogen atoms.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2,4-dimethoxy-5-iodobenzene, while oxidation with potassium permanganate can produce 2,4-dichloro-5-iodo-1-benzoquinone .
Applications De Recherche Scientifique
1,5-Dichloro-2-iodo-4-methoxy-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 1,5-Dichloro-2-iodo-4-methoxy-benzene depends on its specific application. In chemical reactions, it acts as an electrophile or nucleophile, depending on the reaction conditions. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-1-methoxybenzene: Lacks the iodine atom, making it less reactive in certain coupling reactions.
2,4-Dichloro-5-fluoro-1-methoxybenzene: Fluorine substitution instead of iodine, leading to different reactivity and biological activity.
2,4-Dichloro-5-bromo-1-methoxybenzene: Bromine substitution, which can affect the compound’s reactivity and applications.
Uniqueness
1,5-Dichloro-2-iodo-4-methoxy-benzene is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns. The iodine atom, in particular, makes it suitable for coupling reactions and other transformations that are not possible with similar compounds lacking iodine.
Propriétés
Formule moléculaire |
C7H5Cl2IO |
|---|---|
Poids moléculaire |
302.92 g/mol |
Nom IUPAC |
1,5-dichloro-2-iodo-4-methoxybenzene |
InChI |
InChI=1S/C7H5Cl2IO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,1H3 |
Clé InChI |
YBMMOIHEXXGDMI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1Cl)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















